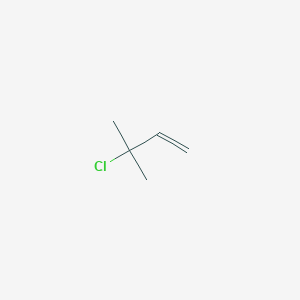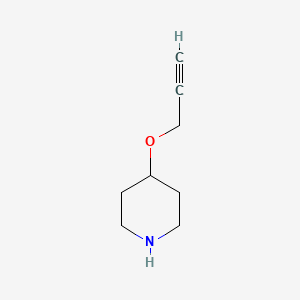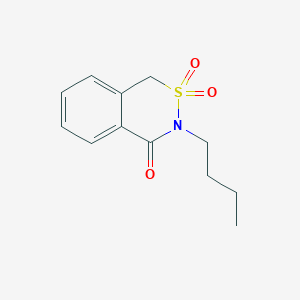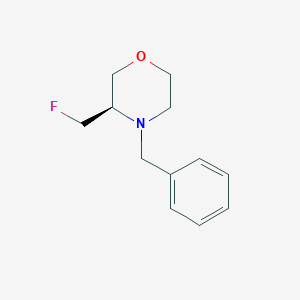
3-氯-3-甲基-1-丁烯
描述
3-Chloro-3-methyl-1-butene is a chemical compound with the molecular formula C5H9Cl . It is also known by other names such as 3-Chloro-3-methylbut-1-ene and dimethylallyl chloride . It is used to alkylate methanol, ethanol, ammonia, and amines to the corresponding propargylic ether and amines .
Molecular Structure Analysis
The molecular weight of 3-Chloro-3-methyl-1-butene is 104.578 Da . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-Chloro-3-methyl-1-butene has an average mass of 104.578 Da and a monoisotopic mass of 104.039276 Da . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用
电化学制备和反应
3-氯-3-甲基-1-丁烯已通过电氧化双烯型氯化合成,得到3-氯-2-氯甲基-4-(4-氯苯氧基)-1-丁烯。此过程涉及在二氯甲烷和水溶剂体系中存在HCl、H2SO4和H3PO4等酸时进行电解。起始材料的官能团显著影响反应过程和产物分布(Uneyama et al., 1983)。
聚合研究
3-氯-3-甲基-1-丁烯一直是聚合研究的主题,特别是其在不同温度下的阳离子聚合。使用核磁共振光谱分析了聚合物的结构,揭示了分子结构和温度对聚合物形成的影响(Kennedy et al., 1966)。
催化异构化和氢化
在催化领域,3-氯-3-甲基-1-丁烯已用于涉及异构化和氢化的研究中。发现氯甲基甲基亚砜钯配合物催化3-甲基-1-丁烯的氢化和异构化,产生异戊烯的混合物(Freidlin et al., 1973)。
化学动力学和反应机理
3-氯-3-甲基-1-丁烯的反应动力学及其在各种溶剂中的脱氯化氢过程已得到彻底研究。这些研究提供了对反应机理和溶剂对反应速率影响的关键见解,有助于更好地理解化学动力学和溶剂效应(Ponomarev et al., 2005)。
气相分子结构分析
已使用电子衍射和计算对3-氯-1-丁烯(一种密切相关的化合物)的气相分子结构进行了研究。这项研究提供了对这些化合物的构象和分子结构的详细见解,这对理解它们的化学行为至关重要(Schei, 1984)。
与氯原子的反应
氯原子与一系列烯烃(包括3-氯-3-甲基-1-丁烯)反应的动力学研究突出了其反应性。这在理解该化合物在氯原子存在下的行为方面尤为重要,氯原子是各种化学过程中的常见情况(Ezell et al., 2002)。
安全和危害
3-Chloro-3-methyl-1-butene is considered hazardous. It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
3-chloro-3-methylbut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-4-5(2,3)6/h4H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECJPTAJLDCQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176308 | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-methyl-1-butene | |
CAS RN |
2190-48-9 | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3368736.png)



![Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl-](/img/structure/B3368754.png)
![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/no-structure.png)
![Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-](/img/structure/B3368757.png)
![8-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3368762.png)
![1-(4-Chlorophenyl)-2-[(3-chlorophenyl)amino]ethanone](/img/structure/B3368763.png)


![2H-Thiazolo[5,4-g]indazole](/img/structure/B3368779.png)

